molecular formula C10H6BrN3 B13676122 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

Katalognummer: B13676122
Molekulargewicht: 248.08 g/mol
InChI-Schlüssel: QUHSKDBZTIWJIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-bromoisoquinoline with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoloisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Wirkmechanismus

The mechanism by which 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway . Additionally, it can interact with specific molecular targets, including enzymes and receptors, to modulate their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biologische Aktivität

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include bromination and cyclization reactions. For instance, the compound can be synthesized by brominating 8-hydroxyquinoline and subsequently treating it with various reagents to form the triazole moiety. The methods employed often yield high purity and good yields, making the compound accessible for biological evaluations .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have indicated that these compounds demonstrate significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example:

CompoundInhibition Zone (mm)Bacterial Strain
8-Bromo derivative22 mmStaphylococcus aureus
8-Bromo derivative25 mmKlebsiella pneumoniae

These results suggest that the presence of the triazole ring enhances the antibacterial activity compared to other related compounds .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results against several cancer cell lines:

CompoundCell LineIC50 (µM)
Derivative AMCF-76.55
Derivative BHCT-1164.64
Derivative CHepG-23.44

These compounds induce apoptosis and cell cycle arrest at the G2/M phase by modulating key apoptotic markers such as Bax and Bcl-2 . The mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer : A study demonstrated that specific derivatives significantly suppressed cell growth in breast cancer models through apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation : Another investigation assessed various derivatives against a panel of bacterial strains, revealing that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .

Eigenschaften

Molekularformel

C10H6BrN3

Molekulargewicht

248.08 g/mol

IUPAC-Name

8-bromo-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H6BrN3/c11-8-1-2-9-7(5-8)3-4-14-6-12-13-10(9)14/h1-6H

InChI-Schlüssel

QUHSKDBZTIWJIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN3C2=NN=C3)C=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.